BenchChemオンラインストアへようこそ!

(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid

Chiral building block Enantioselective synthesis Pharmaceutical intermediate

Choose (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid for the stereodefined (2S)-configuration essential for L-amino acid peptide coupling. The isobutyl N-substituent delivers LogP 0.74 (ΔLogP ≈ -0.14 vs the n-butyl analog), enabling precise lipophilicity tuning without altering PSA (40.54 Ų). The 2-carboxylic acid position is critical for bidentate S1 pocket interactions in protease inhibitors—the 3-carboxylic acid positional isomer cannot replace this scaffold. NLT 98% purity reduces amine-based coupling inefficiencies. Substituting the (2R)-enantiomer (CAS 255883-26-2) inverts stereochemical outcome; using the n-butyl analog (CAS 255882-99-6) shifts LogP to 0.88, compromising structure-property optimization. Secure the correct chiral building block now.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 255883-00-2
Cat. No. B11919918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid
CAS255883-00-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-6(2)5-9-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyJPSSHIQLFVOVQC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid (CAS 255883-00-2): Chiral N-Isobutyl Azetidine Building Block for Pharmaceutical R&D and Medicinal Chemistry Procurement


(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid (CAS 255883-00-2), also referred to as (S)-1-isobutylazetidine-2-carboxylic acid or N-isobutyl-(2S)-azetidine-2-carboxylic acid, is a chiral non-proteinogenic cyclic amino acid with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It belongs to the class of N-substituted azetidine-2-carboxylic acids, which are four-membered nitrogen heterocycles recognized as valuable pharmaceutical intermediates [1]. The compound features a stereodefined (2S) carbon center bearing the carboxylic acid, with an isobutyl (2-methylpropyl) substituent on the ring nitrogen. Its computed LogP of 0.74 and polar surface area (PSA) of 40.54 Ų place it in a physicochemical space distinct from both the unsubstituted parent azetidine-2-carboxylic acid (LogP ≈ -0.85 to -3.09) and the corresponding N-n-butyl analog (LogP 0.88), making it relevant for structure-property optimization in drug discovery programs .

Why In-Class N-Alkyl Azetidine-2-Carboxylic Acids Cannot Be Interchanged: The Case for (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid


N-substituted azetidine-2-carboxylic acids are not interchangeable commodities because variation in three structural parameters—N-alkyl chain architecture, absolute configuration at C-2, and ring position of the carboxylic acid—produces measurable differences in lipophilicity, steric environment, and downstream reactivity . A procurement decision to replace the (2S)-isobutyl derivative with the (2R)-isobutyl enantiomer (CAS 255883-26-2) would invert the stereochemical outcome of any subsequent peptide coupling or chiral resolution step, as N-substituted azetidine-2-carboxylic acids are used in enantiomerically pure form as pharmaceutical intermediates [1]. Substitution of the branched isobutyl chain with a linear n-butyl group (CAS 255882-99-6) alters the computed LogP from 0.74 to 0.88, reflecting a measurable change in hydrophobicity that can affect membrane permeability and metabolic stability in the final drug candidate . Furthermore, the 3-carboxylic acid positional isomer (isobutyl azetidine-3-carboxylate, CAS 1480876-72-9) presents a fundamentally different hydrogen-bonding geometry and cannot serve as a drop-in replacement for the 2-carboxylic acid scaffold. The quantitative evidence below establishes the specific dimensions along which (2S)-1-(2-methylpropyl)azetidine-2-carboxylic acid differentiates from its closest structural analogs.

Quantitative Comparator Evidence for (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid (CAS 255883-00-2): Measured Differentiation vs. Closest Analogs


Enantiomeric Differentiation: (2S)-Isobutyl vs. (2R)-Isobutyl Azetidine-2-Carboxylic Acid for Chiral Synthesis Fidelity

The (2S) enantiomer of 1-isobutylazetidine-2-carboxylic acid (CAS 255883-00-2) is structurally distinct from the (2R) enantiomer (CAS 255883-26-2), differing exclusively in the absolute configuration at the C-2 stereocenter . Although enantiomers share identical achiral computed physical properties—both have the same molecular formula C8H15NO2, molecular weight 157.21, and predicted boiling point of approximately 250 °C at 760 mmHg—they exhibit opposite optical rotation and cannot substitute for one another in stereospecific transformations [1]. The (2S) configuration corresponds to the L-amino acid series and is the required enantiomer for incorporation into peptide chains that mimic natural L-amino acid geometry, as established in the use of (S)-azetidine-2-carboxylic acid as a key intermediate for thrombin inhibitors such as melagatran [2].

Chiral building block Enantioselective synthesis Pharmaceutical intermediate

LogP Differentiation: Branched Isobutyl vs. Linear n-Butyl N-Substitution Controls Lipophilicity for ADME Optimization

The N-alkyl substituent architecture directly modulates the computed partition coefficient (LogP), a critical parameter for predicting membrane permeability and metabolic stability . The (2S)-isobutyl derivative (target) exhibits a computed LogP of 0.74, whereas the (2S)-n-butyl analog (CAS 255882-99-6) shows a higher LogP of 0.88 . This difference of ΔLogP ≈ 0.14 arises from the branched vs. linear topology of the C4 alkyl chain, despite identical molecular formula (C8H15NO2) and molecular weight. The isobutyl group imparts a more compact, sterically hindered environment around the azetidine nitrogen compared to the extended n-butyl chain, which influences both the basicity of the tertiary amine and the overall molecular hydrophobicity [1].

Lipophilicity LogP ADME optimization

Polar Surface Area (PSA) Benchmarking: Impact on Passive Membrane Permeability Prediction

The topological polar surface area (TPSA) of the target compound is 40.54 Ų, a value determined by the carboxylic acid and tertiary amine functional groups within the four-membered azetidine ring . This PSA value is identical to that of the (2S)-n-butyl analog (CAS 255882-99-6, also 40.54 Ų) , confirming that N-alkyl chain variation does not alter the polar atom count. However, it represents a significant increase over simpler azetidine building blocks lacking the carboxylic acid moiety. In the context of CNS drug design, compounds with PSA < 60–70 Ų are generally considered to have favorable passive blood-brain barrier penetration, while PSA > 90 Ų typically restricts CNS access. The PSA of 40.54 Ų places this compound in a range compatible with both peripheral and potential CNS drug design applications [1].

Polar surface area Membrane permeability Drug-likeness

Positional Isomerism: 2-Carboxylic Acid vs. 3-Carboxylic Acid Azetidine Scaffolds Yield Fundamentally Different Reactivity and Chelation Geometry

The carboxylic acid group at position 2 of the azetidine ring in the target compound creates a 1,2-amino acid motif (vicinal amine–carboxylic acid), enabling bidentate metal coordination and peptide bond formation at the ring α-position [1]. In contrast, the 3-carboxylic acid positional isomer, represented by isobutyl azetidine-3-carboxylate (CAS 1480876-72-9) and its hydrochloride salt (CAS 2306277-10-9), positions the carboxyl group one carbon further from the nitrogen, producing a β-amino acid geometry with different chelation bite angles and amide bond vectors . This positional difference is structural, not merely isomeric: the 2-carboxylic acid can form 5-membered chelate rings with metals (N–C–C–O–M), while the 3-carboxylic acid forms 6-membered chelates, altering catalytic and coordination chemistry outcomes [2].

Positional isomer Metal chelation geometry Synthetic accessibility

Purity Grade Availability: NLT 98% Specification Supporting GMP-Equivalent Procurement for Preclinical Development

The target compound is commercially available at a purity specification of NLT 98% from ISO-certified suppliers . This contrasts with the typical 95% purity grade offered for several of its closest analogs, including the (2R)-isobutyl enantiomer (CAS 255883-26-2, typically 95%), (2S)-n-butyl analog (CAS 255882-99-6, typically 95+%), and the (2R)-sec-butyl variant (CAS 255883-27-3, minimum 95%) . While no formal pharmacopoeial monograph exists for this research chemical, the NLT 98% specification reduces the impurity burden that must be characterized and controlled during scale-up, thereby lowering the analytical development overhead for medicinal chemistry teams progressing compounds from hit-to-lead into lead optimization phases.

Purity specification Quality control Preclinical supply chain

Procurement-Driven Application Scenarios for (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid (CAS 255883-00-2)


Chiral Building Block for L-Configured Peptidomimetic Synthesis

The (2S) absolute configuration of the target compound directly maps to the L-amino acid series, making it the appropriate enantiomer for solid-phase or solution-phase peptide synthesis where the azetidine-2-carboxylic acid scaffold serves as a proline surrogate or constrained amino acid building block . Procurement of the (2R) enantiomer (CAS 255883-26-2) would yield the opposite diastereomeric series, potentially abolishing target binding affinity in peptidomimetic drug candidates. The NLT 98% purity grade reduces coupling inefficiencies caused by amine-containing impurities .

Lead Optimization Programs Requiring Tunable Lipophilicity via N-Alkyl Branching

When a medicinal chemistry program identifies the azetidine-2-carboxylic acid scaffold as a core motif, the selection of the isobutyl N-substituent provides a computed LogP of 0.74, representing a measurable reduction in lipophilicity (ΔLogP ≈ -0.14) compared to the n-butyl analog (LogP 0.88), without altering the PSA (40.54 Ų for both) . This allows structure-property relationship (SPR) teams to decouple hydrophobicity from hydrogen-bonding capacity, a critical advantage when addressing solubility or metabolic clearance liabilities in advanced lead series.

Synthesis of Thrombin Inhibitor Analogs and Protease Inhibitor Scaffolds

(S)-Azetidine-2-carboxylic acid is the core scaffold of the clinically validated direct thrombin inhibitor melagatran . The N-isobutylated derivative extends this scaffold family by introducing steric bulk at the azetidine nitrogen, which can modulate P1 pocket occupancy in serine protease active sites. The 2-carboxylic acid position is essential for the key bidentate interaction with the S1 specificity pocket; the 3-carboxylic acid positional isomer cannot replicate this binding mode, reinforcing the unique value of the 2-substituted scaffold for protease inhibitor programs .

Physicochemical Property Benchmarking for CNS and Peripheral Drug Design

With a PSA of 40.54 Ų and a LogP of 0.74, the target compound resides within the favorable physicochemical range for both oral absorption and potential CNS penetration (PSA < 60–70 Ų threshold) . When incorporated as a scaffold fragment into larger drug-like molecules, these baseline properties contribute favorably to the composite molecular properties of the final candidate. Procurement of this specific N-isobutyl variant enables research teams to anchor their property optimization around a well-characterized physicochemical starting point, rather than extrapolating from the less lipophilic unsubstituted parent (LogP ≈ -0.85 to -3.09) or the more lipophilic n-butyl derivative.

Quote Request

Request a Quote for (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.